molecular formula C14H11BF4O3 B8209204 (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid

(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B8209204
M. Wt: 314.04 g/mol
InChI Key: GUXNFSCSWWAJSE-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid is a fluorinated arylboronic acid derivative of high interest in advanced chemical synthesis and pharmaceutical research. This compound integrates two key functional groups: a boronic acid, which enables its use in Suzuki-Miyaura cross-coupling reactions for biaryl bond formation, and a benzyl-protected hydroxy group, which offers additional synthetic versatility . The presence of both fluorine and trifluoromethyl (CF3) substituents on the aromatic ring significantly alters the molecule's electronic properties and acidity, which can influence its reactivity and interaction with biological targets . Trifluoromethylphenylboronic acids are valuable building blocks in materials science and medicinal chemistry, with research applications in the development of novel polymers, covalent organic frameworks (COFs), and bioactive molecules . In drug discovery, boronic acids with trifluoromethyl groups are being investigated for various biological activities, including as potential antiandrogens for prostate cancer research, where the boronic acid group can serve as a key pharmacophore . The combination of the benzyloxy and fluorine substituents in the meta and ortho positions relative to the boronic acid group makes this a specialized reagent for constructing complex, fluorinated molecular architectures. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BF4O3/c16-13-11(15(20)21)6-10(14(17,18)19)7-12(13)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXNFSCSWWAJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)OCC2=CC=CC=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway and Conditions

A synthesis analogous to the Ambeed protocol for (3-fluoro-5-(trifluoromethyl)phenyl)boronic acid provides a template:

  • Halogenation : Begin with 3-bromo-2-fluoro-5-(trifluoromethyl)phenol.

  • Benzyl Protection : Protect the phenolic -OH group using benzyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C for 12–24 hours.

  • Grignard Formation : React the brominated intermediate with magnesium turnings and a catalytic amount of iodine in tetrahydrofuran (THF) to generate the aryl magnesium bromide.

  • Boration : Transfer the Grignard reagent to a solution of trimethyl borate in THF at -78°C, followed by gradual warming to room temperature.

  • Acidic Workup : Quench with dilute hydrochloric acid, extract with ethyl acetate, and purify via crystallization.

Key Data from Analogous Syntheses

ParameterValue fromAdjusted for Target Compound
Starting Material3-Bromo-5-(trifluoromethyl)phenyl bromide3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl benzyl ether
Grignard Reaction Temp45°C45–50°C
Borylation Yield35–50%Estimated 30–45%
Final PurificationCrystallizationColumn Chromatography

This method’s limitations include sensitivity to steric hindrance from the benzyloxy group and competing side reactions at the fluorine-substituted positions.

Miyaura Borylation Using Palladium Catalysis

Miyaura borylation offers a transition metal-catalyzed alternative for installing boronic acid groups. This method is advantageous for substrates incompatible with strongly basic Grignard conditions.

Reaction Protocol

  • Substrate Preparation : Start with 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl bromide or iodide.

  • Catalytic System : Employ bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in dimethyl sulfoxide (DMSO) at 80–100°C for 12–18 hours.

  • Hydrolysis : Treat the boronic ester intermediate with aqueous HCl to yield the boronic acid.

Optimization Considerations

  • Substrate Reactivity : Aryl iodides typically react faster than bromides but are less stable.

  • Solvent Effects : Polar aprotic solvents like DMSO enhance reaction rates but may complicate purification.

  • Catalyst Loading : 2–5 mol% Pd is standard, though higher loadings may compensate for steric bulk.

Suzuki-Miyaura Coupling Retro-Synthesis

While Suzuki-Miyaura coupling is typically used to form biaryl bonds, its retro-synthetic application informs boronic acid synthesis. For the target compound, this implies:

  • Disconnection : Split the molecule into a boronic acid fragment and a complementary aryl halide.

  • Fragment Synthesis : Prepare the boronic acid directly via methods above or through cross-coupling of simpler boronic acids.

Challenges and Yield Optimization

Steric and Electronic Effects

  • Benzyloxy Group : The bulky benzyloxy substituent at the 3-position may hinder reagent access to the boron reaction site, necessitating elevated temperatures or prolonged reaction times.

  • Electron-Withdrawing Groups : The -CF₃ and -F groups deactivate the aromatic ring, slowing electrophilic substitution but facilitating oxidative addition in metal-catalyzed routes.

Comparative Yield Data

MethodReported Yield (Analog)Target Compound Challenges
Grignard Borylation35–50%Steric hindrance reduces yield
Miyaura Borylation60–75% (similar substrates)Requires high-purity halide precursor
Suzuki Retro-SynthesisN/AIndirect applicability

Purification and Characterization

Purification Techniques

  • Crystallization : Effective for removing polar byproducts but challenging due to the compound’s lipophilic nature.

  • Column Chromatography : Preferred for isolating the target compound using silica gel and hexane/ethyl acetate gradients.

Spectroscopic Data

  • ¹H NMR : Expected signals include aromatic protons (δ 7.2–7.8 ppm), benzyloxy -CH₂- (δ 5.1 ppm), and boronic acid -OH (δ 8–10 ppm, broad).

  • ¹⁹F NMR : Distinct signals for -CF₃ (δ -60 to -65 ppm) and aryl-F (δ -110 to -115 ppm).

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids. It forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The benzyloxy, fluoro, and trifluoromethyl groups can participate in various substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Properties

The synthesis of (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of appropriate boron precursors with substituted phenols. The compound's structure includes a benzyloxy group, a fluorine atom, and a trifluoromethyl group, contributing to its unique chemical properties.

Chemical Properties:

  • Molecular Formula: C14H11BF4O3
  • CAS Number: Not provided
  • Purity: Typically around 95% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including this compound. Research indicates that related compounds exhibit moderate activity against various pathogens:

  • In vitro Studies: The compound has shown effectiveness against bacteria such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than established antibiotics like Tavaborole .
  • Fungal Activity: It also demonstrates antifungal properties against Candida albicans and Aspergillus niger, suggesting its potential as an alternative treatment for fungal infections .
MicroorganismMIC (µg/mL)Reference
Escherichia coli< 100
Bacillus cereus< 50
Candida albicans100
Aspergillus niger80

Polymer Chemistry

Boronic acids are known for their ability to form dynamic covalent bonds with diols, making them valuable in the development of smart materials and polymers. This compound can be utilized in:

  • Synthesis of Boronate Esters: These esters can be incorporated into polymer matrices, enhancing their mechanical properties and responsiveness to environmental stimuli.
  • Drug Delivery Systems: The ability to form reversible bonds allows for the design of drug carriers that release therapeutic agents in a controlled manner.

Antimicrobial Efficacy Study

In a study published in the journal Molecules, researchers synthesized several phenylboronic acids and evaluated their antimicrobial activities. The findings indicated that this compound exhibited significant antibacterial activity compared to other derivatives, establishing its potential as a lead compound for further development .

Polymer Development Research

Another study focused on the incorporation of boronic acids into polymeric materials for biomedical applications. The research demonstrated that polymers modified with this compound showed improved biocompatibility and drug release profiles, indicating its utility in creating advanced drug delivery systems .

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, which are important factors in drug design.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties Applications
(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid N/A 3-BnO, 2-F, 5-CF₃ ~324.1 (estimated) High lipophilicity, steric hindrance at 2-position Suzuki couplings, drug intermediates
(2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid 2096335-05-4 2-F, 5-CF₃ ~222.0 High reactivity due to electron-withdrawing groups Antifungal agents (e.g., Inz-113 synthesis)
(4-(Benzyloxy)-2-fluorophenyl)boronic acid 166744-78-1 4-BnO, 2-F ~246.1 Reduced steric hindrance compared to 3-BnO analogs Cross-coupling reactions
(2-Fluoro-5-nitro-3-(trifluoromethyl)phenyl)boronic acid 2096335-05-4 2-F, 5-NO₂, 3-CF₃ ~267.0 High reactivity (NO₂ is stronger EWG than BnO) Reactive intermediates in electrophilic substitutions
(3-(Benzyloxy)phenyl)boronic acid 156682-54-1 3-BnO ~228.1 Lower lipophilicity (no CF₃/F) Synthesis of aryl ethers

Reactivity in Suzuki-Miyaura Cross-Coupling

  • Target Compound: The 2-fluoro and 5-CF₃ groups enhance electrophilicity of the boron atom, facilitating transmetalation. However, steric hindrance from the 3-benzyloxy group may reduce coupling efficiency compared to non-benzylated analogs .
  • (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid : Achieved 74% yield in the synthesis of antifungal indazole derivatives (Inz-113), demonstrating high reactivity in Pd-catalyzed couplings .
  • (2-Fluoro-5-nitro-3-(trifluoromethyl)phenyl)boronic acid : The nitro group increases electrophilicity but may require controlled conditions to avoid side reactions .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl and benzyloxy groups in the target compound increase logP compared to non-fluorinated analogs (e.g., (3-(Benzyloxy)phenyl)boronic acid, logP = ~2.5) .
  • Solubility : Benzyloxy and CF₃ groups reduce aqueous solubility, necessitating polar aprotic solvents (e.g., THF) in reactions .

Material Science

  • Fluorinated boronic acids are employed in OLEDs and liquid crystals; however, the benzyloxy group’s bulkiness may limit use in thin-film applications compared to smaller substituents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors or halogen-boron exchange reactions. Key steps include protecting the hydroxyl group with benzyl bromide (to introduce the benzyloxy moiety) and introducing the trifluoromethyl group via electrophilic substitution or cross-coupling. Reaction temperature (0–6°C for boronic acid stability ), solvent choice (THF or DMF), and catalysts (Pd-based for coupling) critically affect yield. For example, electron-withdrawing groups like -CF₃ may slow coupling kinetics, requiring longer reaction times .

Q. How is the purity and structural integrity of this boronic acid validated in academic research?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR (to confirm substituent positions and benzyloxy protection), ¹¹B NMR (to verify boronic acid formation), and mass spectrometry (HRMS for molecular weight confirmation). Purity is assessed via HPLC (≥97% threshold ). For example, the benzyloxy group shows distinct aromatic splitting patterns in NMR, while the -B(OH)₂ group resonates at δ ~30 ppm in ¹¹B NMR .

Q. What are the key stability considerations for handling this compound in aqueous or oxidative environments?

  • Methodological Answer : Boronic acids are prone to protodeboronation under acidic/basic conditions. This compound’s stability is enhanced by the electron-withdrawing -CF₃ group, which reduces boronic acid acidity. Store at 0–6°C in anhydrous solvents (e.g., THF) under inert gas . Avoid prolonged exposure to moisture; lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions compared to non-fluorinated analogs?

  • Methodological Answer : The -CF₃ group increases electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura couplings. However, steric hindrance from the benzyloxy and -CF₃ groups may reduce coupling efficiency with bulky partners. Comparative studies using Hammett constants (σₚ for -CF₃ = 0.54) can quantify electronic effects . Kinetic studies under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) are recommended to optimize conditions .

Q. What computational strategies are used to predict the binding affinity of this boronic acid to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Docking studies (AutoDock Vina, Schrödinger Suite) model interactions with targets like leucyl-tRNA synthetase. The -CF₃ and benzyloxy groups enhance hydrophobic interactions, while the boronic acid forms reversible covalent bonds with serine/threonine residues. MD simulations (AMBER/CHARMM) assess stability, and QM/MM calculations evaluate transition states for enzyme inhibition .

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved experimentally?

  • Methodological Answer : Discrepancies arise from varying hydration states of the boronic acid. Use Karl-Fischer titration to quantify water content and phase-solubility diagrams in DMSO/THF/EtOAc mixtures. For example, anhydrous DMSO solubilizes up to 50 mM, while hydration reduces solubility by 30–40% .

Key Challenges and Research Gaps

  • Protodeboronation in Protic Media : Mitigation strategies (e.g., using pinacol esters ) require further study.
  • Biological Activity : Limited data on pharmacokinetics; in vitro assays with cytochrome P450 enzymes are needed .

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